molecular formula C8H8Cl2N2O2 B1506635 Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate CAS No. 1095822-21-1

Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Cat. No.: B1506635
CAS No.: 1095822-21-1
M. Wt: 235.06 g/mol
InChI Key: ZMNVHLAMRJXIJK-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS: 1095822-21-1) is a pyrimidine derivative characterized by a dichlorinated pyrimidine core linked to an ethyl acetate moiety. This compound is synthesized via nucleophilic substitution reactions, such as the condensation of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde with ethanol under reflux conditions . Its molecular formula is C₈H₈Cl₂N₂O₂ (MW: 235.07), and it serves as a key intermediate in medicinal chemistry for synthesizing adenosine receptor inhibitors and other bioactive molecules .

Properties

IUPAC Name

ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-6(13)3-5-7(9)11-4-12-8(5)10/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNVHLAMRJXIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717783
Record name Ethyl (4,6-dichloropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095822-21-1
Record name Ethyl (4,6-dichloropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the interactions of pyrimidine derivatives with biological molecules.

  • Medicine: It is investigated for potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biochemical assays or drug development. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Ester Group Variations

Substitution of the ethyl ester group with methyl or other alkyl chains significantly impacts physicochemical properties. For example:

Compound Name Molecular Formula Molecular Weight Predicted Collision Cross-Section (Ų, [M+H]+) Key Differences
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate C₈H₈Cl₂N₂O₂ 235.07 Not reported Reference compound
Mthis compound C₇H₆Cl₂N₂O₂ 221.04 139.8 ([M+H]+) Smaller ester group; lower molecular weight
Ethyl 4,6-dichloropyrimidine-5-carboxylate C₇H₆Cl₂N₂O₂ 221.04 Not reported Ester directly attached to pyrimidine ring

Key Findings :

  • Ethyl esters generally show higher metabolic stability compared to methyl esters due to slower hydrolysis .

Chlorine Substitution Patterns

The number and position of chlorine atoms on the pyrimidine ring influence electronic properties and reactivity:

Compound Name Chlorine Substitution Similarity Score* Synthesis Yield**
This compound 4,6-dichloro 1.00 (Reference) 76%
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate 2,4,6-trichloro 0.90 Not reported
2-(4-Chloropyrimidin-5-yl)acetaldehyde 4-chloro 0.84 Not reported

Key Findings :

  • Trichloro derivatives exhibit higher electrophilicity but may suffer from steric hindrance in reactions .
  • Dichloro substitution optimizes balance between reactivity and stability, as seen in the 76% yield of the reference compound .

Functional Group Modifications

Replacement of chlorine with other groups alters biological and chemical profiles:

Compound Name Substituent Synthesis Conditions Yield Biological Relevance
Ethyl 2-(4-methoxy-6-chloropyrimidin-5-yl)acetate Methoxy at C4 NaOMe in THF, 60°C 65–80% Enhanced solubility
Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate Amino at C4 NH₃/MeOH, 110°C 89% Potential kinase inhibition
Ethyl 2-[4-(phenylsulfanyl)-6-chloropyrimidin-5-yl]acetate Phenylsulfanyl at C4 PhSH, Pd(PPh₃)₄, Na₂CO₃ 75–86% Improved lipophilicity

Key Findings :

  • Methoxy groups enhance aqueous solubility but reduce electrophilicity .
  • Amino derivatives show promise in targeting enzymatic active sites due to hydrogen-bonding capabilities .

Pyrimidine Core Modifications

Variations in the heterocyclic core structure lead to divergent applications:

Compound Name Core Structure Pharmacological Activity Reference
This compound Pyrimidine Intermediate for adenosine inhibitors
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydroxypyrimidine Antitumor, antifungal
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietane-modified Antibacterial

Key Findings :

  • Dihydroxypyrimidine derivatives exhibit broad-spectrum biological activities but lack the chloro groups critical for electrophilic reactivity .
  • Thietane-modified pyrimidines demonstrate unique antibacterial mechanisms, though synthesis complexity increases .

Biological Activity

Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a chemical compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with two chlorine substituents at the 4 and 6 positions and an ethyl acetate moiety at the 2 position. Its molecular formula is C₉H₈Cl₂N₂O₂, and it has a molecular weight of approximately 235.08 g/mol. The presence of chlorine atoms enhances its lipophilicity and potential receptor binding affinity, which may contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors involved in microbial metabolism and plant defense mechanisms. Such interactions are crucial for understanding its therapeutic potential and safety profile.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in preclinical studies, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Potential : Some research indicates that derivatives of dichloropyrimidine compounds can inhibit tumor growth, highlighting the need for further investigation into the antitumor efficacy of this compound.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including this compound, for their antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations.
  • Anti-inflammatory Research :
    • In vitro assays conducted to assess the anti-inflammatory properties revealed that this compound inhibits the production of pro-inflammatory cytokines in human cell lines. This suggests its potential application in treating conditions like rheumatoid arthritis .
  • Antitumor Activity :
    • A recent study focused on the synthesis of novel pyrimidine derivatives revealed that compounds structurally related to this compound exhibited selective cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundTwo chlorine substitutions at positions 4 and 6Antimicrobial, anti-inflammatory
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetateThree chlorine substitutionsAntimicrobial, antitumor
Ethyl 2-(4-chloropyrimidin-5-yl)acetateSingle chlorine substitutionLess reactive than dichloro analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate
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